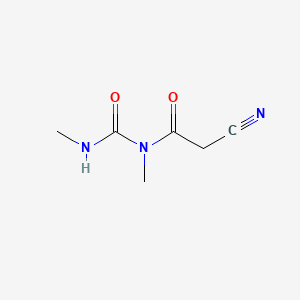

N,N'-Dimethyl-N-cyanoacetylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.48 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIAMRYPAJZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068189 | |

| Record name | N,N'-Dimethyl-N-cyanoacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39615-79-7 | |

| Record name | N-(Cyanoacetyl)-N,N′-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39615-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039615797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethyl-N-cyanoacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N'-Dimethyl-N-cyanoacetylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the synthesis of various heterocyclic compounds, most notably xanthine alkaloids such as caffeine and theophylline. This document details its synthesis, chemical and physical properties, and its primary applications in organic synthesis. Detailed experimental protocols for its preparation and subsequent conversion to 6-amino-1,3-dimethyluracil are provided, along with a summary of its spectral and physical data. The guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

This compound, with the IUPAC name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a versatile chemical intermediate.[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and a dimethylurea moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems.[1] The primary significance of this compound lies in its role in the industrial production of caffeine and theophylline, where it serves as a crucial building block in the Traube purine synthesis.[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride, to drive the reaction to completion.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure described in various sources for the condensation reaction.[1][3]

Materials:

-

Cyanoacetic acid

-

N,N'-Dimethylurea

-

Acetic anhydride

-

Toluene (or another suitable solvent)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add cyanoacetic acid and acetic anhydride. The molar ratio of acetic anhydride to cyanoacetic acid should be approximately 1.02-1.2 to 1.

-

Heat the mixture to 30-40°C and stir for 1-5 hours to allow for the formation of a mixed anhydride.

-

Add a solvent such as toluene, followed by the addition of N,N'-dimethylurea. The molar ratio of N,N'-dimethylurea to cyanoacetic acid should be approximately 1.02-1.2 to 1.

-

Heat the reaction mixture to reflux and maintain for 1-5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

-

The filtrate can be concentrated under reduced pressure to yield more product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.15 g/mol | [1] |

| Melting Point | 77°C (from water) | [4] |

| Density | 1.181 g/cm³ | [4] |

| Refractive Index | 1.477 | [4] |

| LogP | -0.09772 | [4] |

Table 2: Predicted Spectroscopic Data of this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 2.8 - 3.2 |

| N'-CH₃ | ~ 2.8 - 3.2 |

| -CH₂- | ~ 3.5 - 4.0 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 30 - 40 |

| N'-CH₃ | ~ 30 - 40 |

| -CH₂- | ~ 40 - 50 |

| -C≡N | ~ 115 - 120 |

| C=O (acetyl) | ~ 165 - 175 |

| C=O (urea) | ~ 165 - 175 |

| IR Spectroscopy | Characteristic Absorption Bands (cm⁻¹) |

| C≡N stretch | ~ 2250 |

| C=O stretch (amide/urea) | ~ 1650 - 1750 |

| C-H stretch (methyl/methylene) | ~ 2850 - 3000 |

Note: The spectroscopic data presented is based on predicted values and data from similar compounds. Experimental verification is recommended.[1]

Reactivity and Applications

The chemical reactivity of this compound is centered around its cyano and active methylene groups, which readily undergo addition and condensation reactions.[1] The primary application of this compound is as a key intermediate in the synthesis of xanthine derivatives.

Synthesis of 6-amino-1,3-dimethyluracil

This compound can be cyclized under alkaline conditions to form 6-amino-1,3-dimethyluracil, a direct precursor to theophylline and caffeine.[3][5]

Reaction Scheme:

Caption: Cyclization to 6-amino-1,3-dimethyluracil.

Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil

This protocol is derived from patent literature describing the cyclization process.[3]

Materials:

-

This compound

-

Aqueous sodium hydroxide (or other suitable base)

Procedure:

-

In a reaction vessel, dissolve or suspend this compound in water.

-

Cool the mixture to a temperature between 40-45°C.

-

Slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 32% solution), dropwise while monitoring the pH. Control the addition rate to maintain the pH between 9 and 9.5.

-

After the addition is complete, continue stirring at 40-45°C for 10-12 minutes.

-

Heat the reaction mixture to 90-95°C and stir for an additional 18-20 minutes to complete the cyclization.

-

Cool the reaction mixture. The product, 6-amino-1,3-dimethyluracil, should precipitate.

-

Collect the solid product by filtration, wash with water, and dry.

Biological Properties

While this compound is primarily valued as a synthetic intermediate, the broader class of cyanoacetylurea and cyanoacetamide derivatives has been investigated for various biological activities. Some derivatives have shown potential antimicrobial and anticancer properties.[6][7][8] The biological activity is often associated with the heterocyclic systems that can be synthesized from these precursors.[9] The intrinsic biological activity of this compound itself is not extensively documented, and it is primarily handled as a chemical reagent.

Safety Information

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a fundamentally important molecule in synthetic organic chemistry, particularly for the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable precursor for the production of caffeine, theophylline, and other bioactive heterocyclic compounds. This guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a valuable resource for chemists and researchers in the field. Further research into the direct biological activities of this compound and the development of more sustainable synthetic methodologies could be areas of future interest.

References

- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 6. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests [jppp.journals.ekb.eg]

- 7. mdpi.com [mdpi.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

An In-depth Technical Guide to N,N'-Dimethyl-N-cyanoacetylurea (CAS: 39615-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, with the CAS number 39615-79-7, is a specialized chemical compound that holds a significant position in modern synthetic chemistry.[1] Its molecular architecture, featuring a reactive cyanoacetyl group attached to a dimethyl-substituted urea moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic structures. This compound is a key intermediate in the industrial synthesis of xanthine alkaloids like caffeine and theophylline.[1][2] Its systematic IUPAC name is 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide.[1]

Chemical and Physical Properties

This compound is a white crystalline solid.[2] A summary of its known physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 39615-79-7 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [3] |

| Molecular Weight | 155.15 g/mol | [1] |

| Melting Point | 77 °C (from water) | [3] |

| Density | 1.181 g/cm³ | [3] |

| InChI Key | DBEIAMRYPAJZHO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CNC(=O)N(C)C(=O)CC#N | [3] |

| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea, 2-Cyano-N-methyl-N-(methylcarbamoyl)acetamide | [1][3] |

Spectroscopic Data

Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ ~2.8-3.2 ppm (singlet, 3H, N-CH₃), δ ~2.8-3.2 ppm (singlet, 3H, N'-CH₃), δ ~3.5-4.0 ppm (singlet, 2H, -CH₂-) |

| ¹³C NMR | Signals corresponding to two distinct N-CH₃ carbons, one CH₂ carbon, one cyano (C≡N) carbon, and two carbonyl (C=O) carbons. |

| IR Spectroscopy | ~2250 cm⁻¹ (C≡N stretch), ~1650-1750 cm⁻¹ (C=O stretches) |

| Mass Spectrometry (EI-MS) | Molecular ion peak [M]⁺ at m/z 155. Predicted key fragments at m/z 140 ([M - CH₃]⁺), 87 ([M - COCH₂CN]⁺), 71, and 57. |

Experimental Spectroscopic Data for Cyanoacetylurea (CAS: 1448-98-2)

| Technique | Experimental Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.4 ppm (s, 1H), δ 7.4 ppm (s, 2H), δ 3.91 ppm (s, 2H) | [4] |

| IR Spectroscopy (KBr disc) | Major peaks include absorptions for N-H, C=O, and C≡N functional groups. | [5] |

| Mass Spectrometry (EI-MS) | Molecular ion peak and fragmentation pattern available in the NIST WebBook. | [5] |

Experimental Protocols

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the condensation of cyanoacetic acid and N,N'-dimethylurea using a dehydrating agent, typically acetic anhydride.[1] An improved method described in patent CN111153834A aims to enhance yield and purity.[6]

Protocol adapted from CN111153834A: [6]

-

Dehydration of Cyanoacetic Acid: Cyanoacetic acid is subjected to vacuum rectification to remove water.

-

Reaction Setup: After rectification, acetic acid containing a small amount of acetic anhydride is added to the anhydrous cyanoacetic acid. The mixture is heated under negative pressure to distill off any remaining water.

-

Condensation: The reaction mixture is cooled to 38-42 °C, and N,N'-dimethylurea is added. The mixture is then heated to 58-62 °C.

-

Addition of Acetic Anhydride: Acetic anhydride is added to initiate the condensation reaction.

-

Reaction and Distillation: The reaction temperature is raised to 95-98 °C. Acetic acid and excess acetic anhydride are removed by vacuum distillation.

-

Product: The resulting product is this compound.

Cyclization to 6-amino-1,3-dimethyluracil

This compound is a direct precursor to 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of theophylline and caffeine.[2][7]

Protocol adapted from CN115260106A: [7]

-

Reaction Setup: A reaction vessel is charged with this compound and the temperature is controlled at 40-45 °C.

-

Base Addition: Stirring is initiated, and a 32% aqueous solution of a liquid alkali (e.g., NaOH) is added dropwise at a rate of 18-20 mL/min until the pH of the reaction mixture reaches 9.0-9.5.

-

Initial Reaction: The mixture is stirred and reacted for 10-12 minutes at 40-45 °C.

-

Heating: The reaction temperature is then raised to 90-95 °C.

-

Final Reaction: The reaction is continued with stirring for 18-20 minutes at 90-95 °C.

-

Isolation: The resulting reaction liquid is centrifuged and dried to yield 6-amino-1,3-dimethyluracil.

Applications in Chemical Synthesis and Drug Development

The primary significance of this compound in drug development lies in its role as a versatile intermediate for the synthesis of heterocyclic compounds.[1] Its bifunctional nature, possessing both an active methylene group and a cyano group, allows for a variety of condensation and cyclization reactions.

Synthesis of Theophylline

This compound is a key starting material in the Traube purine synthesis, which is a common industrial method for producing theophylline.[2] The overall synthetic pathway is as follows:

-

Cyclization: this compound is cyclized under alkaline conditions to form 6-amino-1,3-dimethyluracil.[2]

-

Nitrosation: The 6-amino-1,3-dimethyluracil is then reacted with a nitrosating agent (e.g., sodium nitrite in acidic solution) to form 6-amino-5-nitroso-1,3-dimethyluracil.[2]

-

Reduction: The nitroso group is reduced to an amino group, yielding 5,6-diamino-1,3-dimethyluracil.[2]

-

Ring Closure: The final pyrimidine ring is closed by reaction with a one-carbon source, such as formic acid or formamide, to yield theophylline.[2]

Biological Activity and Toxicological Information

Currently, there is a lack of specific data in the public domain regarding the biological activity and mechanism of action of this compound itself. Its primary role is that of a synthetic intermediate.

However, the broader class of cyanoacetylurea derivatives has been investigated for various biological activities. Some studies on related compounds have suggested potential antimicrobial and anticancer properties.[8] It is crucial to note that these findings on related structures may not be directly applicable to this compound.

Due to the absence of information on its direct interactions with biological systems, a signaling pathway diagram cannot be provided.

In terms of toxicology, no specific hazard classifications were found. As with all chemical compounds, it should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a valuable and well-established chemical intermediate. Its primary utility for researchers and professionals in drug development lies in its role as a key building block for the synthesis of xanthine-based drugs like theophylline and caffeine, as well as other heterocyclic scaffolds. While direct biological activity for this compound has not been reported, its importance in the synthesis of biologically active molecules is clear. The detailed synthetic protocols available for its preparation and subsequent reactions make it a readily accessible and useful compound in medicinal and organic chemistry. Further research into the potential biological effects of this specific molecule could be a future area of investigation.

References

- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]

- 2. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Cyanoacetylurea [webbook.nist.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N'-Dimethyl-N-cyanoacetylurea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N'-Dimethyl-N-cyanoacetylurea, a key chemical intermediate. It covers its molecular structure, physicochemical properties, synthesis protocols, and its pivotal role in the manufacturing of xanthine alkaloids.

Core Compound Data

This compound, systematically named 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a specialized organic compound primarily recognized for its role as a precursor in the industrial synthesis of caffeine and theophylline.[1][2] Its molecular architecture, featuring both a reactive cyano group and a dimethylurea core, makes it a versatile building block in synthetic chemistry for constructing complex heterocyclic structures.[1][2]

Physicochemical and Structural Properties

The quantitative properties of this compound are summarized below.

| Property | Value | Citations |

| CAS Number | 39615-79-7 | [2][3][4] |

| Molecular Formula | C₆H₉N₃O₂ | [3][5][6] |

| Molecular Weight | 155.15 g/mol | [2][7] |

| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | [2] |

| Melting Point | 77°C | [3][5] |

| Density | ~1.181 g/cm³ | [3][5] |

| Canonical SMILES | CNC(=O)N(C)C(=O)CC#N | [3] |

Synthesis and Reaction Pathways

The principal manufacturing route to this compound is through the condensation of N,N'-dimethylurea with a cyanoacetic acid derivative.[1] This compound is a critical intermediate in a multi-step synthesis process that leads to widely used pharmaceutical compounds.

Logical Workflow: Role as a Chemical Intermediate

The following diagram illustrates the position of this compound as a central intermediate in the well-established pathway to caffeine synthesis.

Caption: Logical relationship showing this compound as a key intermediate.

Experimental Protocols

1. Synthesis of this compound via Condensation

This protocol is based on an improved industrial method designed to maximize yield and purity by ensuring anhydrous conditions.[5][8]

Methodology:

-

Dehydration of Cyanoacetic Acid: Perform vacuum rectification on cyanoacetic acid to remove water. Following rectification, add acetic anhydride to the cyanoacetic acid and continue heating under negative pressure to distill any remaining water, yielding an anhydrous solution.[5][8]

-

Reaction Initiation: Cool the anhydrous cyanoacetic acid solution to between 38-42°C.[5]

-

Addition of Dimethylurea: Add N,N'-dimethylurea to the cooled solution.

-

Condensation: Heat the mixture to 58-62°C. Introduce acetic anhydride to initiate the condensation reaction.[5] The reaction is driven by the dehydrating action of acetic anhydride.[1]

-

Reaction Completion and Isolation: As the condensation reaction proceeds, the temperature will rise. Once the temperature reaches 95-98°C, begin vacuum distillation to remove the acetic acid byproduct.[5] The completion of the distillation yields the final product, 1,3-dimethyl cyanoacetylurea (this compound).[5] The molar ratio of anhydrous cyanoacetic acid to dimethyl urea to acetic anhydride is typically optimized around 1 : 1.06 : 1.17.[5]

2. Analytical Characterization by HPLC

The purity and identity of this compound can be assessed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[9]

Methodology:

-

Column: Newcrom R1 or other suitable C18 reverse-phase column.[9]

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[9]

-

MS-Compatibility Note: For applications requiring Mass Spectrometry (MS) detection, substitute the phosphoric acid in the mobile phase with formic acid.[9]

-

Application: This method is suitable for routine analysis, for scaling up to preparative separation to isolate impurities, and for pharmacokinetic studies.[9]

Synthetic Pathway Visualization

The following diagram details the key transformations in the industrial synthesis of caffeine, starting from the initial condensation reaction.

Caption: Key stages in the synthesis of caffeine via the this compound intermediate.

References

- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]

- 2. Buy 2-Cyano-N-[(methylamino)carbonyl]acetamide | 6972-77-6 [smolecule.com]

- 3. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. 2-CYANO-N-METHYL-ACETAMIDE | 6330-25-2 [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. N,N’-Dimethyl-N-cyanoacetylurea | SIELC Technologies [sielc.com]

Spectroscopic Profile of N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea is a key intermediate in the synthesis of various heterocyclic compounds, most notably in the industrial production of caffeine.[1] Its molecular structure, featuring a reactive cyano group and a dimethylurea core, makes it a versatile building block in medicinal and organic chemistry. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the development of novel synthetic methodologies. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, supplemented with detailed experimental protocols and logical workflow diagrams.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide |

| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea, N-(Cyanoacetyl)-N,N′-dimethylurea |

| CAS Number | 39615-79-7 |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | 77°C (in water)[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show three distinct signals corresponding to the two N-methyl groups and the methylene protons.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 3.2 - 3.4 | Singlet | 3H | N-CH₃ |

| 2 | ~ 2.8 - 3.0 | Singlet | 3H | N'-CH₃ |

| 3 | ~ 3.9 - 4.1 | Singlet | 2H | -CH₂- |

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 165 - 170 | C=O (acetyl) |

| 2 | ~ 155 - 160 | C=O (urea) |

| 3 | ~ 115 - 120 | C≡N |

| 4 | ~ 35 - 40 | -CH₂- |

| 5 | ~ 30 - 35 | N-CH₃ |

| 6 | ~ 25 - 30 | N'-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Strong | C≡N stretch |

| ~ 1700 | Strong | C=O stretch (acetyl) |

| ~ 1650 | Strong | C=O stretch (urea) |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Predicted Fragment Ion |

| 155 | [M]⁺ (Molecular Ion) |

| 113 | [M - NCO]⁺ |

| 85 | [M - N(CH₃)CO]⁺ |

| 68 | [CH₂CN]⁺ |

| 58 | [N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Internal Standard: Add a small drop of TMS to the NMR tube as an internal reference (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 128 scans or more).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., methanol or acetonitrile, HPLC grade)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., spray voltage, capillary temperature, and gas flow rates) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

-

If fragmentation data is desired, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

-

Visualizations

The following diagrams illustrate key conceptual workflows related to the analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Caption: Spectroscopic Techniques and Derived Information.

References

The Chemical Reactivity of the Cyanoacetyl Group in N,N'-Dimethyl-N-cyanoacetylurea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the synthesis of various pharmaceuticals, including caffeine, possesses a unique chemical architecture centered around the highly reactive cyanoacetyl group.[1][2] This guide provides a comprehensive exploration of the chemical reactivity of this functional group within the this compound molecule. The dual activation provided by the adjacent cyano and carbonyl moieties confers a rich and versatile chemistry upon the central methylene unit, making it a valuable synthon in organic chemistry. This document will delve into the principal reaction pathways, provide detailed experimental protocols for key transformations, and present quantitative data to inform synthetic strategies.

Core Reactive Sites

The chemical behavior of this compound is dominated by two primary reactive sites within the cyanoacetyl group: the active methylene group and the cyano group.[1] The electron-withdrawing nature of both the nitrile and the adjacent carbonyl groups significantly increases the acidity of the methylene protons, making this position susceptible to deprotonation and subsequent reactions with electrophiles. The cyano group itself can participate in a variety of nucleophilic addition and cyclization reactions.

Caption: Figure 1: Primary Reactive Sites of this compound.

Chemical Reactivity and Key Reactions

The reactivity of the cyanoacetyl group in this compound enables a diverse range of chemical transformations, primarily centered on the active methylene group and the cyano moiety. These reactions are instrumental in the construction of more complex molecular architectures, particularly heterocyclic systems.

Reactions Involving the Active Methylene Group

The high acidity of the methylene protons facilitates deprotonation to form a stabilized carbanion, which is a potent nucleophile. This reactivity is the basis for several important carbon-carbon bond-forming reactions.

1. Knoevenagel Condensation: The active methylene group readily undergoes Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst.[3][4] This reaction leads to the formation of α,β-unsaturated cyanoacrylamides, which are valuable intermediates in organic synthesis.

Caption: Knoevenagel Condensation Workflow.

Quantitative Data for Knoevenagel Condensation of Cyanoacetylurea Analogs

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| p-Anisaldehyde | Piperidine | Ethanol | 4 h | 85 | [3] |

| p-Chlorobenzaldehyde | Piperidine | Ethanol | 5 h | 82 | [3] |

| Benzaldehyde | DBU/H₂O | Water | 20 min | 96 | [2] |

| 4-(N,N-Dimethylamino)benzaldehyde | DBU/H₂O | Water | 20 min | 97 | [2] |

2. Michael Addition: The carbanion generated from the active methylene group can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This reaction allows for the formation of 1,5-dicarbonyl compounds, which are versatile precursors for further transformations.

Reactions Involving the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, and the nitrogen atom can participate in cyclization reactions.

1. Cyclization Reactions: The cyanoacetyl group is a key precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrimidines and pyridines.[5][6][7]

-

Synthesis of Pyrimidines: Intramolecular cyclization of this compound, often promoted by a base, leads to the formation of 6-amino-1,3-dimethyluracil. This is a critical step in the industrial synthesis of caffeine.[1]

Caption: Synthesis of the Pyrimidine Core.

-

Synthesis of Pyridines: While less common for this compound itself, cyanoacetyl derivatives are widely used in the synthesis of substituted pyridines through multi-component reactions, such as the Hantzsch pyridine synthesis.

2. Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. This transformation provides another avenue for functional group manipulation.

Experimental Protocols

Synthesis of this compound

Method 1: From Cyanoacetic Acid and N,N'-Dimethylurea [8]

-

Reactants:

-

Cyanoacetic acid

-

N,N'-Dimethylurea

-

Acetic anhydride (dehydrating agent)

-

-

Procedure:

-

Anhydrous cyanoacetic acid is mixed with N,N'-dimethylurea.

-

Acetic anhydride is added to the mixture, and the reaction is stirred at a moderate temperature (e.g., 58-62 °C).

-

The reaction temperature is then raised to 95-98 °C to drive the condensation.

-

By-product acetic acid is removed by vacuum distillation.

-

The resulting product is this compound.

-

-

Yield: A patent reports a yield of 95.3-95.6%.[8]

Method 2: From Sodium Cyanoacetate and N,N'-Dimethylurea

-

Reactants:

-

Sodium cyanoacetate

-

N,N'-Dimethylurea

-

Acetic anhydride

-

-

Procedure:

-

An aqueous solution of sodium cyanoacetate is prepared.

-

N,N'-Dimethylurea is added to the solution.

-

The mixture is evaporated to substantial dryness.

-

Acetic anhydride is added to the dry mixture to effect the cyanoacetylation.

-

Knoevenagel Condensation with an Aromatic Aldehyde (General Procedure based on Cyanoacetylurea)[3]

-

Reactants:

-

This compound (or cyanoacetylurea) (1 equivalent)

-

Aromatic aldehyde (1 equivalent)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve the cyanoacetylurea derivative and the aromatic aldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for the required time (typically 2-6 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

-

Synthesis of 6-Amino-1,3-dimethyluracil (Intramolecular Cyclization)[1]

-

Reactant:

-

This compound

-

-

Reagent:

-

Aqueous base (e.g., sodium hydroxide solution)

-

-

Procedure:

-

Treat this compound with an aqueous solution of a base.

-

The intramolecular cyclization occurs to form the sodium salt of 6-amino-1,3-dimethyluracil.

-

Neutralization with an acid will precipitate the product.

-

The product can be isolated by filtration and purified by recrystallization.

-

Conclusion

The cyanoacetyl group in this compound is a versatile and highly reactive functional moiety. Its chemical behavior is characterized by the acidic nature of the active methylene group and the electrophilicity of the cyano group. These properties enable a wide array of chemical transformations, including condensation, addition, and cyclization reactions, making it an invaluable building block in the synthesis of complex organic molecules and heterocyclic systems of pharmaceutical importance. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further research into the reaction kinetics and the development of catalytic asymmetric transformations involving this synthon will undoubtedly continue to expand its utility in modern organic chemistry.

References

- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]

The Pivotal Role of N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, a specialized chemical intermediate, holds a significant position in modern synthetic chemistry. Its unique molecular architecture, featuring a reactive cyanoacetyl group attached to a dimethyl-substituted urea moiety, renders it a versatile building block for the construction of complex molecules, particularly heterocyclic structures that form the backbone of many pharmaceutical and agrochemical compounds. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role as a key precursor in industrial and laboratory-scale chemical transformations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39615-79-7 | [1][2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [2][3] |

| Molecular Weight | 155.15 g/mol | [1] |

| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | [1] |

| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea, Cyanoacetyldimethylurea | [1][2] |

| Melting Point | 77°C (from water) | [1] |

| Density | 1.181 g/cm³ | [1][2] |

| Appearance | Light brownish-red liquid (crude), solid upon purification | [4] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the condensation reaction between cyanoacetic acid and N,N'-dimethylurea, with acetic anhydride commonly employed as a dehydrating agent.[1] Several patented methods have optimized this process to improve yield and purity, which are critical for its subsequent use, particularly in the pharmaceutical industry.[4]

Experimental Protocol: Optimized Synthesis from Cyanoacetic Acid and N,N'-Dimethylurea

This protocol is a composite of optimized procedures described in the patent literature, aiming for high yield and purity.[4]

Materials:

-

Cyanoacetic acid

-

N,N'-Dimethylurea

-

Acetic anhydride

-

Acetic acid (containing 3-5% acetic anhydride)

Procedure:

-

Dehydration of Cyanoacetic Acid:

-

Charge the reaction vessel with cyanoacetic acid.

-

Perform vacuum rectification at a temperature ≤ 92°C and a vacuum ≥ 0.092 MPa to remove the bulk of the water.[4]

-

Add acetic acid containing 3-5% acetic anhydride to the rectified cyanoacetic acid.

-

Continue heating under negative pressure to carry out azeotropic distillation ("acid carrying water") to obtain anhydrous cyanoacetic acid in acetic acid.[1]

-

-

Condensation Reaction:

-

Cool the anhydrous cyanoacetic acid solution to 38-42°C.[4]

-

Add N,N'-dimethylurea to the reaction mixture. The molar ratio of anhydrous cyanoacetic acid to N,N'-dimethylurea to acetic anhydride is approximately 1:1.06:1.17.[4]

-

Heat the mixture to 58-62°C.[4]

-

Add acetic anhydride to initiate the condensation reaction.[4]

-

Once the reaction temperature reaches 95-98°C, begin vacuum distillation to remove the acetic acid byproduct. Maintain the distillation temperature at ≤ 92°C and a vacuum of ≥ 0.092 MPa.[4]

-

Upon completion of the distillation, the resulting product is this compound, typically as a light brownish-red liquid.[4]

-

Yield:

-

This optimized process can achieve yields of 95.3% to 95.8%.[4]

Quantitative Data on Synthesis

The following table summarizes reaction conditions and yields from various patented methods for the synthesis of this compound.

| Method | Reactants | Key Conditions | Yield | Reference |

| Optimized Vacuum Rectification | Cyanoacetic acid, N,N'-Dimethylurea, Acetic anhydride | Initial vacuum rectification of cyanoacetic acid, followed by condensation at 95-98°C and vacuum distillation. | 95.3 - 95.8% | [4] |

| Standard Anhydrous Condensation | Substantially pure anhydrous cyanoacetic acid, N,N'-Dimethylurea, Acetic anhydride | Reaction carried out under anhydrous conditions. | Good yields (specific percentage not stated) | [5] |

| Alkali Cyanoacetate Method | Sodium cyanoacetate, N,N'-Dimethylurea, Acetic anhydride, Sulfuric acid | Evaporation of water from an aqueous solution of sodium cyanoacetate and N,N'-dimethylurea, followed by reaction with acetic anhydride. | Excellent yield (specific percentage not stated) | [5] |

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized intermediate.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two N-methyl groups and the methylene protons of the cyanoacetyl group. Predicted chemical shifts are in the range of δ 2.8-3.2 ppm for the N-CH₃ protons and δ 3.5-4.0 ppm for the -CH₂- protons.[1]

-

¹³C NMR: The carbon NMR spectrum will provide a detailed map of the carbon framework, with the carbonyl carbons appearing furthest downfield.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the cyano group (-C≡N) and the carbonyl groups (C=O) of the urea and acetyl moieties.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (155.15 g/mol ).

Role as a Chemical Intermediate

The reactivity of this compound, stemming from its cyano and active methylene groups, makes it a valuable precursor for a variety of heterocyclic compounds.[1]

Synthesis of Xanthine Alkaloids: Caffeine and Theophylline

The most prominent industrial application of this compound is in the synthesis of xanthine alkaloids like caffeine and theophylline.[1][6]

The following diagram illustrates the multi-step synthesis of caffeine, starting from the formation of this compound.

Caption: Workflow for the synthesis of caffeine.

This protocol details the cyclization of this compound to form the key pyrimidine intermediate, 6-amino-1,3-dimethyluracil.[7]

Materials:

-

This compound

-

32% aqueous sodium hydroxide solution

Procedure:

-

Reaction Setup:

-

Charge a reaction vessel with this compound.

-

Maintain the temperature of the vessel at 40-45°C and begin stirring.[7]

-

-

Cyclization:

-

Slowly add a 32% aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining a rate of 18-20 mL/min.[7]

-

Monitor the pH and continue the addition until a pH of 9-9.5 is reached.[7]

-

Stir the reaction mixture for 10-12 minutes at 40-45°C.[7]

-

Heat the reaction vessel to 90-95°C and continue stirring for 18-20 minutes to complete the cyclization.[7]

-

-

Isolation:

-

Cool the reaction mixture.

-

The product, 6-amino-1,3-dimethyluracil, will precipitate.

-

Isolate the solid product by centrifugation or filtration.

-

Wash the product with cold water and dry.

-

Synthesis of Other Heterocyclic Compounds

While the synthesis of xanthines is the primary application, the reactive nature of this compound and its parent compound, cyanoacetylurea, allows for their use in the synthesis of a broader range of pyrimidine and other heterocyclic derivatives. The active methylene and cyano groups can participate in condensation and cyclization reactions with various electrophiles and nucleophiles.[1] For instance, cyanoacetylurea is known to condense with aromatic aldehydes to form (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides, which can then be cyclized to form pyrimidine derivatives.[8] Similar reactivity can be expected for the N,N'-dimethylated analog, opening avenues for the synthesis of diverse heterocyclic libraries for drug discovery and other applications.

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry, most notably in the industrial production of caffeine and theophylline. Its synthesis has been well-optimized, and its versatile reactivity makes it a valuable precursor for a range of heterocyclic compounds. This guide provides a comprehensive overview for researchers and professionals in the field, detailing its synthesis, properties, and key applications, thereby facilitating its effective use in the development of new chemical entities.

References

- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. N,N’-Dimethyl-N-cyanoacetylurea | SIELC Technologies [sielc.com]

- 4. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]

- 5. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]

- 6. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 7. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of N,N'-Dimethyl-N-cyanoacetylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyl-N-cyanoacetylurea, with the IUPAC name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a key chemical intermediate in organic synthesis.[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and a dimethylurea core, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 77°C.[2][3] It is soluble in water, with a calculated solubility of 37 g/L at 25°C.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | [1] |

| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea, 2-Cyano-N-methyl-N-((methylamino)carbonyl)acetamide | [2][4] |

| CAS Number | 39615-79-7 | [1][2] |

| Molecular Formula | C₆H₉N₃O₂ | [2][5] |

| Molecular Weight | 155.15 g/mol | [1][5] |

| Melting Point | 77°C (in water) | [2][3] |

| Density | 1.181 g/cm³ | [2] |

| Solubility in Water | 37 g/L (25 °C, calculated) | [3] |

| LogP | -0.09772 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 155.069476538 | [2] |

| Topological Polar Surface Area | 73.2 Ų | [6] |

| Canonical SMILES | CNC(=O)N(C)C(=O)CC#N | [2] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~ 2.8 - 3.2 |

| N'-CH₃ | ~ 2.8 - 3.2 |

| -CH₂- | ~ 3.5 - 4.0 |

Predictions are based on the analysis of similar structures and the electronic environment of the protons.[1]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl) | ~ 165 - 175 |

| C=O (urea) | ~ 155 - 165 |

| C≡N | ~ 115 - 125 |

| -CH₂- | ~ 40 - 50 |

| N-CH₃ | ~ 25 - 35 |

| N'-CH₃ | ~ 25 - 35 |

Predictions are based on typical chemical shift ranges for these functional groups.

Experimental Protocols

The primary route for the synthesis of this compound is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride.[1]

Synthesis of this compound

Materials:

-

Cyanoacetic acid

-

N,N'-Dimethylurea

-

Acetic anhydride

-

Toluene (or other suitable solvent)

-

Sodium hydroxide solution (for pH adjustment)

Procedure:

-

Anhydride Formation: Mix 1 molar equivalent of cyanoacetic acid with 1.2 molar equivalents of acetic anhydride. Heat the mixture to 40°C and allow it to react for 1 hour to form the mixed anhydride.[4]

-

Condensation: To the reaction mixture, add 2 molar equivalents of a solvent such as toluene and 1.2 molar equivalents of N,N'-dimethylurea.[4]

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.[4]

-

Isolation: After the reflux is complete, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Filter the mixture and concentrate the filtrate to obtain more solid product.[4]

-

Purification (optional, via cyclization to intermediate): The combined solids can be further processed. For instance, in the synthesis of caffeine, the crude product is treated with a sodium hydroxide solution to adjust the pH to 8-11 and heated to 80-100°C to induce cyclization to 6-Amino-1,3-dimethyluracil.[2][4]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its cyano and active methylene groups, which are susceptible to a variety of chemical transformations.[1]

-

Cyclization Reactions: This compound is a crucial precursor in the industrial synthesis of xanthines, such as caffeine and theophylline.[1] The synthesis involves the cyclization of this compound to form 6-Amino-1,3-dimethyluracil, which is then further modified to yield the final xanthine product.[1]

-

Reactions of the Cyano Group: The cyano group can undergo nucleophilic attack, making it a valuable handle for introducing other functional groups or for participating in the formation of heterocyclic rings.[1]

-

Reactions of the Active Methylene Group: The methylene group, situated between two electron-withdrawing groups (cyano and carbonyl), is acidic and can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles, allowing for chain extension and the synthesis of a wide range of derivatives.[1]

Mandatory Visualization

The following diagram illustrates the general synthesis workflow for this compound and its subsequent conversion to a key intermediate in caffeine synthesis.

Caption: Synthesis of this compound and its cyclization.

References

- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

N,N'-Dimethyl-N-cyanoacetylurea: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

N,N'-Dimethyl-N-cyanoacetylurea, with the CAS number 39615-79-7, is a specialized chemical primarily utilized as a key intermediate in the synthesis of other complex molecules, notably in the industrial production of caffeine.[1][2] Its molecular structure incorporates a reactive cyano group (-C≡N) and a dimethylurea core, making it a versatile building block in synthetic chemistry.[1]

| Property | Value | Source |

| IUPAC Name | 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | [1] |

| Synonyms | 1,3-Dimethyl(cyanoacetyl)urea | [2] |

| CAS Number | 39615-79-7 | [1][2] |

| Molecular Formula | C6H9N3O2 | [2] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | Likely a solid (based on related ureas) | Inferred |

| LogP | -0.607 | [2] |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not available, an assessment of its functional groups suggests potential hazards that must be managed.

-

Cyano Group (-C≡N): Organic compounds containing a cyano group are a primary concern. These compounds can be toxic and may release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of acids.[3] Acute exposure to cyanide can occur through inhalation, ingestion, or skin contact and can rapidly lead to severe health effects, including impacts on the central nervous system, cardiovascular system, and respiratory system.[4][5] The principal toxicity of cyanide results from its ability to inhibit cytochrome c oxidase, which disrupts cellular respiration.[3][5]

-

Urea Moiety: Substituted ureas generally exhibit low acute toxicity.[6] However, they can cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust.[7][8]

Potential Health Effects:

-

Acute Effects: Based on the cyano group, acute exposure could lead to symptoms such as headache, dizziness, nausea, weakness, and respiratory distress.[4] High-level exposure could be fatal. Eye and skin contact may cause irritation.

-

Chronic Effects: Long-term exposure to low levels of cyanide compounds has been associated with neurological effects.[4]

Due to the lack of specific data, it is prudent to handle this compound as a substance with a high degree of potential toxicity.

Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | To protect against potential splashes or dust.[10] |

| Hand Protection | Chemical-resistant gloves (double gloving is recommended) | To prevent skin contact.[9] |

| Body Protection | A lab coat | To protect clothing and skin. |

| Respiratory Protection | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of inhalation outside of a fume hood. |

Experimental Protocols and Handling Procedures

Adherence to strict protocols is essential for the safe handling of this compound.

General Handling

-

Designated Area: Establish a designated area within the laboratory for working with this compound.[9][10]

-

Avoid Incompatibilities: Keep away from strong acids, which could react with the cyano group to produce hydrogen cyanide gas.[3] Also, avoid strong oxidizing agents.[11]

-

Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of airborne dust.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment: For solid spills, gently cover with an inert absorbent material to avoid raising dust.

-

Cleanup: Carefully sweep or scoop the spilled material into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: PPE Selection Workflow for this compound.

References

- 1. This compound | 39615-79-7 | Benchchem [benchchem.com]

- 2. N,N’-Dimethyl-N-cyanoacetylurea | SIELC Technologies [sielc.com]

- 3. Cyanide - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. documentation.oci-global.com [documentation.oci-global.com]

- 7. swancorp.com.au [swancorp.com.au]

- 8. ICSC 0595 - UREA [chemicalsafety.ilo.org]

- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N,N'-Dimethyl-N-cyanoacetylurea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N,N'-Dimethyl-N-cyanoacetylurea as a versatile precursor for the synthesis of various heterocyclic compounds. Detailed experimental protocols for key transformations are provided, along with data presented in a clear and comparative format. The described heterocyclic systems are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring an active methylene group flanked by a nitrile and a dimethylurea moiety, allows for a diverse range of chemical transformations. This reactivity makes it a valuable starting material for the construction of a variety of heterocyclic scaffolds, which are core components of many biologically active molecules and pharmaceutical agents. This document outlines the synthesis of this compound and its subsequent application in the preparation of key heterocyclic systems, including pyrimidines and their fused analogs.

Synthesis of this compound

The primary and most direct route to this compound involves the condensation of cyanoacetic acid with N,N'-dimethylurea. A dehydrating agent, typically acetic anhydride, is employed to drive the reaction to completion.

Experimental Protocol:

A preparation method for 1,3-dimethyl cyanoacetylurea involves the following steps:

-

Vacuum rectify cyanoacetic acid.

-

After rectification, add acetic acid containing anhydride to the rectified cyanoacetic acid, then continue heating and negative pressure distillation to carry out acid-carrying water to obtain anhydrous cyanoacetic acid and acetic acid.

-

After the water removal is complete, cool the mixture to 38-42 °C.

-

Add dimethyl urea and then heat the mixture to 58-62 °C.

-

Add acetic anhydride to initiate the condensation reaction.

-

When the condensation reaction temperature reaches 95-98 °C, start vacuum distillation of the acetic acid containing anhydride.

-

Completion of the distillation yields 1,3-dimethyl cyanoacetylurea.

This method is reported to improve the product yield by about 0.5% on average and results in a lighter-colored product liquid.

Synthesis of Pyrimidine Derivatives

This compound is an excellent precursor for the synthesis of substituted pyrimidine derivatives, particularly 6-amino-1,3-dimethyluracil, a key intermediate in the synthesis of xanthine alkaloids like theophylline and caffeine.

Synthesis of 6-Amino-1,3-dimethyluracil

The cyclization of this compound under alkaline conditions affords 6-amino-1,3-dimethyluracil.

Experimental Protocol:

-

Control the temperature of a reaction container filled with 1,3-dimethyl cyanoacetylurea to 40-45 °C and begin stirring.

-

Dropwise add liquid alkali with a mass concentration of 32% into the reaction container at a rate of 18-20 mL/min until the pH value reaches 9-9.5.

-

Continue stirring and reacting for 10-12 minutes at 40-45 °C.

-

Heat the reaction container to 90-95 °C and continue stirring and reacting for 18-20 minutes to obtain the reaction liquid.

-

Centrifuge and dry the reaction liquid to obtain 6-amino-1,3-dimethyluracil.

This process is claimed to improve the reaction yield and purity of the final product.

Multi-step Synthesis of Theophylline from 6-Amino-1,3-dimethyluracil

6-Amino-1,3-dimethyluracil can be converted to theophylline through a series of well-established reactions involving nitrosation, reduction, and cyclization.

Experimental Protocol:

-

Add 6-amino-1,3-dimethyluracil, acetic acid, and water to a reaction container and mix uniformly.

-

Heat the mixture and then dropwise add a sodium nitrite aqueous solution.

-

After the addition, maintain the temperature and stir overnight.

-

Cool the mixture, filter, wash, and dry the precipitate to obtain 6-amino-5-nitroso-1,3-dimethyluracil.

Experimental Protocol:

-

Add 6-amino-5-nitroso-1,3-dimethyluracil, a palladium-carbon catalyst, and methanol to a high-pressure hydrogen reaction kettle.

-

Introduce hydrogen to maintain a set pressure.

-

After the reaction, filter the mixture through kieselguhr to obtain the filtrate.

-

Rotary evaporate the filtrate to obtain the crude 5,6-diamino-1,3-dimethyluracil.

Experimental Protocol:

-

Dissolve the crude 5,6-diamino-1,3-dimethyluracil in triethoxymethane.

-

Heat the solution and maintain the temperature for a period of time.

-

Carry out reduced-pressure distillation to obtain theophylline.

A summary of the reaction yields for the synthesis of theophylline from 6-aminouracil is presented in Table 1.

| Step | Product | Yield (%) |

| 1 | 6-Amino-1,3-dimethyluracil | High |

| 2 | 6-Amino-5-nitroso-1,3-dimethyluracil | High |

| 3 | 5,6-Diamino-1,3-dimethyluracil | Not specified |

| 4 | Theophylline | High |

Table 1: Reported yields for the multi-step synthesis of theophylline.

Synthesis of Fused Pyrimidine Derivatives

The reactivity of the enamine and nitrile functionalities in intermediates derived from this compound allows for the construction of various fused pyrimidine systems, which are prevalent in many biologically active compounds.

Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with demonstrated biological activities, including antimalarial, antibacterial, analgesic, and antitumor effects. A one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-4-amines can be achieved under microwave irradiation. While the specific example uses 2-aminoquinoline-3-carbonitrile, the methodology can be adapted for intermediates derived from this compound.

General Reaction Scheme:

Caption: General scheme for the synthesis of pyrimido[4,5-b]quinoline-4-amines.

Knoevenagel Condensation for the Synthesis of Olefinic Intermediates

The active methylene group in this compound can participate in Knoevenagel condensation reactions with aromatic aldehydes. This reaction yields highly functionalized olefins that are valuable precursors for the synthesis of more complex molecules.

Experimental Protocol (General):

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., piperidine, triethylamine).

-

Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution or can be isolated by extraction and subsequent purification by column chromatography.

The general workflow for a Knoevenagel condensation is depicted below.

Caption: Workflow for the Knoevenagel condensation reaction.

Potential Synthesis of Other Heterocyclic Systems

The versatile reactivity of this compound suggests its potential for the synthesis of other important heterocyclic systems, although specific protocols directly utilizing this starting material are less commonly reported. The following sections outline plausible synthetic strategies based on the known reactivity of related cyanoacetyl compounds.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as potent protein kinase inhibitors with potential anticancer activity. A general approach to these structures involves the condensation of a substituted pyrimidine with hydrazine. Intermediates derived from this compound could potentially undergo such transformations.

Proposed Synthetic Pathway:

Application Notes and Protocols for the Synthesis of Caffeine via N,N'-Dimethyl-N-cyanoacetylurea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of caffeine, a widely consumed psychoactive substance, utilizing N,N'-Dimethyl-N-cyanoacetylurea as a key intermediate. This synthetic route, a variation of the Traube purine synthesis, offers a robust method for the laboratory-scale and industrial production of caffeine.

Introduction

The synthesis of caffeine from N,N'-dimethylurea and cyanoacetic acid is a well-established method that proceeds through several key intermediates.[1][2] The initial step involves the condensation of N,N'-dimethylurea with cyanoacetic acid, typically in the presence of a dehydrating agent like acetic anhydride, to form this compound.[3][4] This intermediate is then cyclized, nitrosated, reduced, and subsequently undergoes a final ring closure and methylation to yield caffeine.[1][5] This method is advantageous due to the accessibility of starting materials and its adaptability for larger-scale production.[6]

Reaction Pathway Overview

The overall synthetic pathway can be summarized in the following stages:

-

Formation of this compound: Condensation of N,N'-dimethylurea and cyanoacetic acid.

-

Cyclization to 6-Amino-1,3-dimethyluracil: Intramolecular cyclization of this compound.

-

Formation of 1,3-Dimethyl-4-amino-5-nitrosouracil: Nitrosation of the amino-uracil derivative.

-

Reduction to 1,3-Dimethyl-4,5-diaminouracil: Reduction of the nitroso group to an amine.

-

Ring Closure to Theophylline: Formation of the second ring of the purine structure.

-

Methylation to Caffeine: Final methylation of theophylline.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields reported in the literature for the key steps of caffeine synthesis.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil (Dimethyl 4AU)

| Parameter | Value | Reference |

| Starting Materials | Cyanoacetic acid, N,N'-Dimethylurea, Acetic Anhydride | [5] |

| Solvent | Toluene or Trichloromethane | [5] |

| Reaction Temperature (Condensation) | 30-80 °C | [5] |

| Reaction Time (Condensation) | 1-5 hours | [5] |

| Reaction Temperature (Cyclization) | 80-100 °C | [5] |

| Reaction Time (Cyclization) | 0.5 hours | [5] |

| pH (Cyclization) | 8-11 | [5] |

Table 2: Overall Yield and Purity of Caffeine

| Parameter | Value | Reference |

| Overall Yield | 70.8% | [5] |

| Purity | 99.96% | [5] |

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil (Dimethyl 4AU) from Cyanoacetic Acid and N,N'-Dimethylurea

This protocol details the initial condensation and cyclization steps to form the key pyrimidine intermediate.

Materials:

-

Cyanoacetic acid

-

Acetic anhydride

-

N,N'-Dimethylurea

-

Toluene

-

Liquid sodium hydroxide solution

Procedure:

-

In a reaction vessel, mix 1 mole of cyanoacetic acid with 1.2 moles of acetic anhydride.

-

Heat the mixture to 40°C and maintain for 1 hour.[5]

-

Add 2 moles of toluene and 1.2 moles of N,N'-dimethylurea to the reaction mixture.[5]

-

Heat the mixture to reflux and maintain for 3 hours.[5]

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to collect the solid precipitate.

-

Concentrate the filtrate to obtain more solid product.

-

Combine all the collected solids (this compound).

-

Add liquid sodium hydroxide solution to the combined solids to adjust the pH to 9.[5]

-

Heat the mixture to 90°C and maintain for 30 minutes to induce cyclization.[5]

-

Cool the mixture to room temperature and filter to obtain 6-Amino-1,3-dimethyluracil (dimethyl 4AU).

Protocol 2: Synthesis of Caffeine from 6-Amino-1,3-dimethyluracil (Dimethyl 4AU)

This protocol outlines the subsequent steps to convert the pyrimidine intermediate into caffeine.

Materials:

-

6-Amino-1,3-dimethyluracil (Dimethyl 4AU)

-

Formic acid

-

Sodium nitrite